6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
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Overview
Description
6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole, a compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylhydrazine hydrochloride and ethyl 4-oxocyclohexanecarboxylate.
Formation of Hydrazone: The reaction between 4-fluorophenylhydrazine hydrochloride and ethyl 4-oxocyclohexanecarboxylate in the presence of a base, such as sodium acetate, leads to the formation of a hydrazone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce additional functional groups into the carbazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of fluoro-carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives
Scientific Research Applications
6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antiviral properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein-coupled receptors.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chlorinated derivative with similar biological activities.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated derivative without the dimethyl groups.
1H-Carbazole, 2,3,4,9-tetrahydro-: The parent compound without any substitutions
Uniqueness
6-Fluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both fluorine and dimethyl groups, which can significantly alter its chemical reactivity and biological activity compared to other carbazole derivatives. This makes it a valuable compound for exploring new therapeutic and material applications .
Properties
Molecular Formula |
C14H16FN |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
6-fluoro-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C14H16FN/c1-14(2)6-5-13-11(8-14)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,5-6,8H2,1-2H3 |
InChI Key |
XEQMHNLIEXXIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C3=C(N2)C=CC(=C3)F)C |
Origin of Product |
United States |
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